[4-(PROPYLSULFONYL)PIPERAZINO](3-PYRIDYL)METHANONE
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Overview
Description
4-(PROPYLSULFONYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a propylsulfonyl group and a pyridyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi Reaction: A multicomponent reaction that can be used to form the piperazine ring by reacting isocyanides, aldehydes, and amines.
Ring Opening of Aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can target the pyridyl methanone moiety.
Substitution: The piperazine ring can undergo various substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Reduced pyridyl methanone derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing ring and are used in medicinal chemistry.
Piperidine Derivatives: Similar in structure but with different substituents, leading to varied biological activities.
Indole Derivatives: Known for their broad-spectrum biological activities.
Uniqueness:
Properties
IUPAC Name |
(4-propylsulfonylpiperazin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-10-20(18,19)16-8-6-15(7-9-16)13(17)12-4-3-5-14-11-12/h3-5,11H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWQGAZIWWCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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